molecular formula C17H12ClNO3 B5590903 Quinolin-8-yl 3-chloro-4-methoxybenzoate

Quinolin-8-yl 3-chloro-4-methoxybenzoate

Cat. No.: B5590903
M. Wt: 313.7 g/mol
InChI Key: IZVSNMMAWMKWRH-UHFFFAOYSA-N
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Properties

IUPAC Name

quinolin-8-yl 3-chloro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-21-14-8-7-12(10-13(14)18)17(20)22-15-6-2-4-11-5-3-9-19-16(11)15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVSNMMAWMKWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Quinoline derivatives, including quinolin-8-yl 3-chloro-4-methoxybenzoate, have been studied for their diverse biological properties:

  • Antifungal Activity : Research indicates that quinoline compounds exhibit significant antifungal properties. For instance, a series of quinoline analogs demonstrated effective antifungal activity against various pathogens, suggesting that similar derivatives could be developed for therapeutic use against fungal infections .
  • Anticancer Potential : Quinoline-based compounds have shown promise as anticancer agents. They are known to inhibit key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway. This inhibition is crucial for developing treatments targeting resistant cancer types .
  • Antimicrobial Properties : The versatility of quinoline derivatives extends to their antimicrobial effects. They have been evaluated for activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibiotics .

Synthetic Methodologies

The synthesis of this compound can be approached through various chemical reactions:

  • Aza-Michael Addition : This method allows for the enantioselective production of quinoline derivatives, facilitating the incorporation of various substituents that enhance biological activity .
  • Substitution Reactions : The introduction of chloro and methoxy groups at specific positions on the quinoline ring can be achieved through electrophilic aromatic substitution techniques. This strategy is vital for optimizing the pharmacological properties of the compound .

Case Studies

Several studies have documented the efficacy of quinoline derivatives in clinical and preclinical settings:

  • Antifungal Efficacy Study : A study published in 2023 highlighted the antifungal activity of novel quinoline derivatives synthesized from quinolin-8-yl structures. The results showed that certain compounds exhibited over 80% effectiveness against Sclerotinia sclerotiorum, demonstrating their potential in agricultural applications as antifungal agents .
  • Cancer Treatment Research : Investigations into quinoline derivatives as inhibitors of protein tyrosine kinases (PTKs) revealed their potential in treating cancers associated with deregulated growth factor signaling. These compounds were shown to inhibit cancer cell proliferation effectively, providing a basis for further development as anticancer therapeutics .

Comparative Data Table

The following table summarizes key findings related to the biological activities and synthetic approaches of quinoline derivatives:

Compound NameActivity TypeTarget Pathway/OrganismReference
This compoundAntifungalSclerotinia sclerotiorum
Various Quinoline DerivativesAnticancerEGFR Inhibition
Substituted 3-cyano QuinolinePTK InhibitionCancer Cell Lines
Fluorinated Quinoline AnaloguesAntimicrobialGram-positive and Gram-negative Bacteria

Comparison with Similar Compounds

Quinolin-8-yl 3-chloro-4-methoxybenzoate can be compared with other quinoline derivatives, such as:

Biological Activity

Quinolin-8-yl 3-chloro-4-methoxybenzoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antifungal, antibacterial, and anticancer properties.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of quinoline derivatives with substituted benzoic acids. The synthesis often involves steps like acylation and esterification, yielding compounds that exhibit distinct biological activities.

The structural determination of such compounds typically utilizes techniques such as NMR spectroscopy and X-ray crystallography, confirming their molecular configurations. For instance, the presence of the chloro and methoxy groups plays a crucial role in modulating the biological activity of quinoline derivatives.

Antifungal Activity

Recent studies have demonstrated that quinoline derivatives exhibit substantial antifungal activity. For example, compounds derived from quinoline structures have shown effectiveness against various fungal strains, including Sclerotinia sclerotiorum and Rhizoctonia solani. In bioassays conducted at a concentration of 50 μg/mL, certain derivatives displayed over 80% inhibition against these pathogens .

Table 1 summarizes the antifungal activity of selected quinoline derivatives:

Compound IDFungal StrainInhibition (%)
2bS. sclerotiorum>80
2gR. solani80.8

Antibacterial Activity

Quinoline derivatives are also recognized for their antibacterial properties. They target bacterial topoisomerases, specifically gyrase and topoisomerase IV, which are essential for bacterial DNA replication. The introduction of various substituents at positions C-6 and C-8 has been shown to enhance activity against Gram-negative bacteria .

The effectiveness of these compounds can be attributed to their ability to form drug-enzyme-DNA cleavage complexes that lead to bacterial cell death.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively investigated. A study highlighted the synthesis of hybrid compounds that exhibited selective cytotoxicity against cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer). These compounds were found to inhibit cell proliferation significantly through mechanisms involving apoptosis and cell cycle arrest .

Table 2 presents data on the anticancer activity of selected quinoline derivatives:

Compound IDCancer Cell LineIC50 (µM)
Hybrid 1MDA-MB-468 (Breast Cancer)12.5
Hybrid 2A498 (Renal Cancer)15.7

Case Studies

  • Antifungal Efficacy : In a study examining the antifungal properties of various quinoline derivatives, it was found that modifications at the C-4 position significantly increased activity against S. sclerotiorum. The compound's mechanism was linked to disruption of fungal cell wall synthesis.
  • Antibacterial Mechanism : Research on quinolone analogues demonstrated their effectiveness against multidrug-resistant strains of bacteria. The study illustrated how structural modifications could enhance binding affinity to target enzymes, leading to improved antibacterial efficacy.
  • Anticancer Research : A recent investigation into hybrid quinoline compounds revealed their potential as dual-target inhibitors in cancer therapy. These compounds showed promising results in preclinical models, indicating their ability to overcome resistance mechanisms in cancer cells.

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